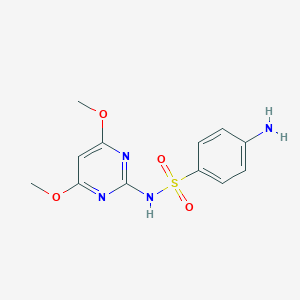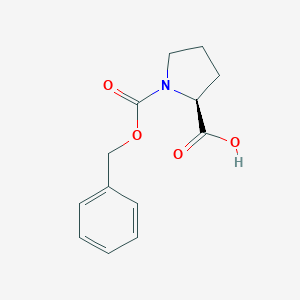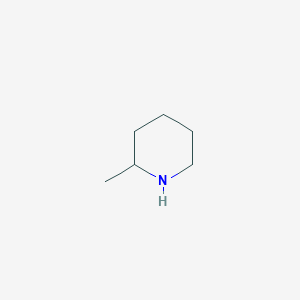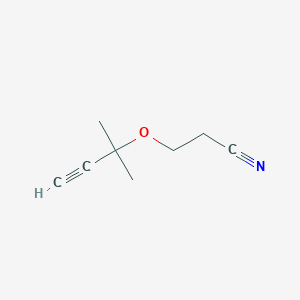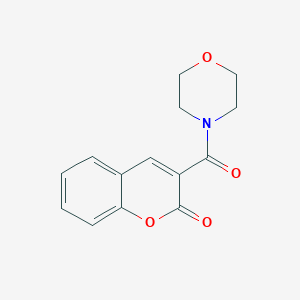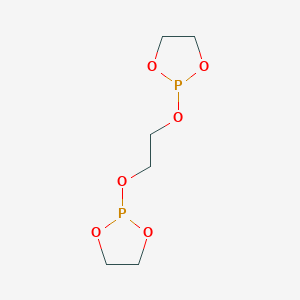
Triethylene diphosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylene diphosphite (TDP) is a phosphorus-containing organic compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. TDP is a versatile compound that can be synthesized using different methods and has been shown to possess various biological activities.
作用機序
The mechanism of action of Triethylene diphosphite is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Triethylene diphosphite has been shown to inhibit the activity of phosphatases, which are enzymes that regulate the phosphorylation of proteins. Triethylene diphosphite has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Additionally, Triethylene diphosphite has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
生化学的および生理学的効果
Triethylene diphosphite has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Triethylene diphosphite can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that Triethylene diphosphite can reduce inflammation, improve antioxidant status, and inhibit tumor growth. Additionally, Triethylene diphosphite has been shown to have low toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents, which can make it difficult to use in certain experiments. Additionally, Triethylene diphosphite can interact with other compounds and enzymes, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of Triethylene diphosphite. One area of research is the development of new Triethylene diphosphite derivatives with improved properties such as solubility and bioavailability. Another area of research is the investigation of the potential of Triethylene diphosphite as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the mechanism of action of Triethylene diphosphite needs to be further elucidated to better understand its biological activities.
Conclusion
In conclusion, Triethylene diphosphite is a versatile compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. Triethylene diphosphite can be synthesized using different methods and has been shown to possess various biological activities. Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents. Future research on Triethylene diphosphite should focus on the development of new derivatives with improved properties and the investigation of its potential as a therapeutic agent for the treatment of various diseases.
合成法
Triethylene diphosphite can be synthesized using different methods, including the reaction of phosphorus trichloride with ethylene glycol, the reaction of phosphorus trichloride with diethylene glycol, and the reaction of phosphorus trichloride with triethylene glycol. The most commonly used method is the reaction of phosphorus trichloride with triethylene glycol, which yields Triethylene diphosphite as the main product. The reaction is carried out under reflux conditions in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction mechanism involves the formation of phosphorus-oxygen bonds, which results in the formation of Triethylene diphosphite.
科学的研究の応用
Triethylene diphosphite has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. In agriculture, Triethylene diphosphite has been shown to possess antifungal and antibacterial activities, making it a potential candidate for the development of new pesticides and fungicides. In the polymer industry, Triethylene diphosphite has been used as a stabilizer for polyvinyl chloride (PVC) and other polymers. In medicine, Triethylene diphosphite has been shown to possess various biological activities such as anticancer, anti-inflammatory, and antioxidant activities.
特性
CAS番号 |
1015-05-0 |
|---|---|
製品名 |
Triethylene diphosphite |
分子式 |
C6H12O6P2 |
分子量 |
242.1 g/mol |
IUPAC名 |
2-[2-(1,3,2-dioxaphospholan-2-yloxy)ethoxy]-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H12O6P2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-6H2 |
InChIキー |
YPGVFZRQOZKYKD-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCOP2OCCO2 |
正規SMILES |
C1COP(O1)OCCOP2OCCO2 |
その他のCAS番号 |
1015-05-0 |
同義語 |
1,2-Bis(1,3,2-dioxaphospholan-2-yloxy)ethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






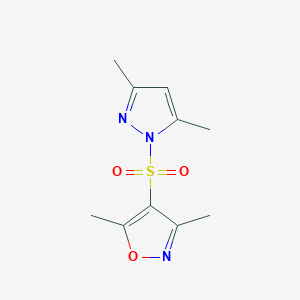
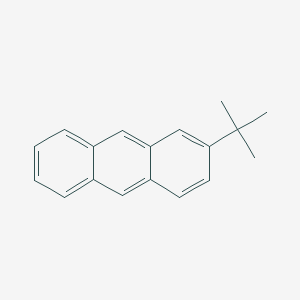
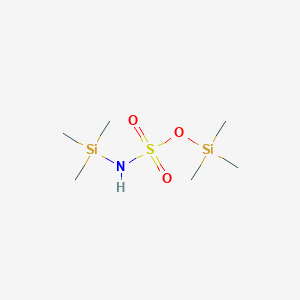
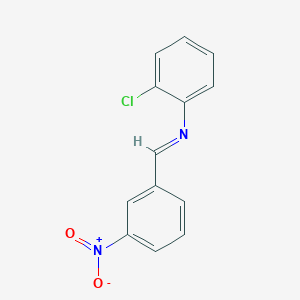
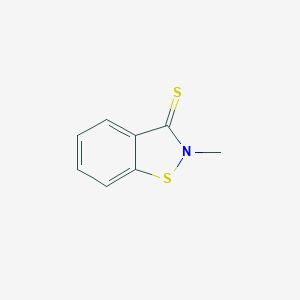
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
